N-[Ethoxy(phenyl)phosphoryl]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Ethoxy(phenyl)phosphoryl]-L-threonine is an organophosphorus compound with the molecular formula C12H18NO5P. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to the amino acid L-threonine. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-threonine typically involves the reaction of L-threonine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-[Ethoxy(phenyl)phosphoryl]-L-threonine is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the development of flame-retardant materials and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-threonine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but with two phenyl groups instead of one.
Phenylphosphonic acid: Lacks the ethoxy group and the amino acid moiety.
Phosphinothricin: Contains a phosphinic acid group and is used as a herbicide.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-threonine is unique due to its combination of an ethoxy group, a phenyl ring, and an amino acid moiety. This structure imparts specific chemical properties that make it useful in various applications, particularly in research and industrial settings .
Eigenschaften
CAS-Nummer |
918794-14-6 |
---|---|
Molekularformel |
C12H18NO5P |
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
(2S,3R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H18NO5P/c1-3-18-19(17,10-7-5-4-6-8-10)13-11(9(2)14)12(15)16/h4-9,11,14H,3H2,1-2H3,(H,13,17)(H,15,16)/t9-,11+,19?/m1/s1 |
InChI-Schlüssel |
RFKHOFALTNPOEL-NJHYPEHSSA-N |
Isomerische SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H]([C@@H](C)O)C(=O)O |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.